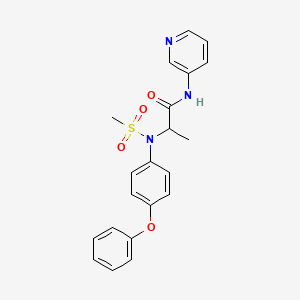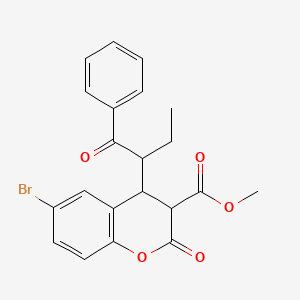
5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Übersicht
Beschreibung
5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that exhibits various biological activities, including antifungal, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Additionally, it has been shown to inhibit the activity of viral DNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune system. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments include its broad-spectrum activity against fungi, viruses, and bacteria, its relatively simple synthesis method, and its low toxicity. However, its limitations include its limited solubility in water and its potential to exhibit cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one research. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a pesticide or herbicide. Additionally, further studies are needed to understand its mechanism of action and to identify any potential side effects or toxicity.
Wissenschaftliche Forschungsanwendungen
5-(aminomethyl)-4-(2,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its antifungal, antiviral, and antibacterial properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, it exhibits antiviral activity against herpes simplex virus type 1 and type 2, human cytomegalovirus, and hepatitis B virus. Furthermore, it has been shown to possess antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-4-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O/c11-7-2-1-6(8(12)3-7)5-16-9(4-13)14-15-10(16)17/h1-3H,4-5,13H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRMAGKZCANBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=NNC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![dimethyl 3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4020206.png)

![N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(dimethylamino)phenyl]methyl}butanamide](/img/structure/B4020221.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020223.png)
![N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide](/img/structure/B4020224.png)
![N-(4-ethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4020226.png)


![methyl 2-{[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4020256.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2-pyrazinamine](/img/structure/B4020272.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4020273.png)